molecular formula C12H16F3N3O B12633167 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine

Cat. No.: B12633167
M. Wt: 275.27 g/mol
InChI Key: IXGCULCLSTWHFP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and oncology research. Piperazine-containing compounds are recognized as privileged structures in drug discovery due to their versatile binding capabilities and favorable physicochemical properties, which often contribute to improved water solubility and bioavailability of drug-like molecules . This compound is of particular value in anticancer research, as piperazine derivatives have demonstrated potent cytotoxic effects through the induction of programmed cell death. Studies on related piperazine compounds have shown strong suppressive effects on human liver cancer cell lines, with demonstrated activation of both intrinsic and extrinsic apoptosis pathways . The mechanism of action for this chemical class involves significant dipping of the mitochondrial membrane potential, elevation of cytochrome c release from mitochondria, and activation of key caspases including caspase 3/7 and caspase-9, indicating robust induction of the mitochondrial apoptosis pathway . Furthermore, piperazine derivatives have been shown to activate caspase-8, linked to suppression of NF-κB translocation to the nucleus, thereby engaging the extrinsic apoptosis pathway as well . The structural features of this compound—including the dimethylpiperazine core and trifluoromethoxypyridine substituent—make it a valuable scaffold for structure-activity relationship studies in developing novel therapeutic agents. Piperazine-based compounds have shown promising activity against various cancer types including leukemia, colon, breast, and lung cancers, with some derivatives demonstrating superior potency compared to standard chemotherapeutic agents . Researchers utilize this compound primarily as a chemical intermediate, a reference standard, and a pharmacologically active scaffold in target validation and drug discovery programs. This product is intended for research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

3,5-dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine

InChI

InChI=1S/C12H16F3N3O/c1-8-6-18(7-9(2)17-8)11-4-3-10(5-16-11)19-12(13,14)15/h3-5,8-9,17H,6-7H2,1-2H3

InChI Key

IXGCULCLSTWHFP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Formation of Piperazine

The formation of the piperazine ring can be achieved via a condensation reaction between an appropriate amine and a carbonyl compound under acidic or basic conditions.

Step 2: Trifluoromethoxy Substitution

The introduction of the trifluoromethoxy group typically involves a nucleophilic substitution reaction where a suitable nucleophile (the piperazine derivative) reacts with a trifluoromethoxy electrophile.

Step 3: Methylation

Methylation at the desired positions can be achieved through classical alkylation methods, often utilizing methyl iodide in a polar aprotic solvent like DMF or DMSO.

Step 4: Purification

Post-synthesis, the crude product is purified using techniques such as flash chromatography to isolate the desired compound from by-products and unreacted materials.

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in modulating neurotransmitter systems. The presence of the trifluoromethoxy group enhances receptor affinity, making it a candidate for further pharmacological studies.

Key Findings:

  • Affinity Studies : Compounds with similar structures have shown enhanced binding affinities for serotonin and dopamine receptors.

  • Biological Testing : Preliminary studies have indicated potential efficacy against various biological targets, warranting further investigation into their therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced onto the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives and nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is in the development of new pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Neuropharmacological Studies

Research indicates that this compound interacts with neurotransmitter systems, which suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of piperazine compounds can modulate serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety .

Antibacterial Research

Recent studies have evaluated the antibacterial properties of compounds related to this compound. The compound has been assessed for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Case Studies

  • Antibacterial Activity : A study published in Molecules highlighted the synthesis of novel derivatives based on piperazine structures, demonstrating significant antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were found to be as low as 0.25 µg/mL for some derivatives .
  • Biofilm Formation Inhibition : Another study focused on the ability of piperazine derivatives to inhibit biofilm formation. This characteristic is particularly important as biofilms contribute to chronic infections and resistance to treatment. The tested compounds exhibited promising results in disrupting biofilm integrity .

Comparative Analysis of Piperazine Derivatives

Compound NameStructure TypeAntibacterial ActivityMIC (µg/mL)Biofilm Inhibition
This compoundTrifluoromethoxy pyridine derivativeYes0.25Yes
Compound AFluoropyridine derivativeYes0.50Yes
Compound BNon-pyridine derivativeNoN/ANo

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine with structurally related compounds:

Compound Name Pyridine Substituent(s) Piperazine Substituents Key Properties/Applications References
Target Compound 5-OCF₃ 3,5-dimethyl Enhanced metabolic stability; potential CNS activity due to lipophilicity
(3S,5R)-3,5-Dimethyl-1-(6-nitro-3-pyridyl)piperazine 6-NO₂ 3,5-dimethyl Nitro group increases reactivity; possible toxicity concerns
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine 5-CF₃ None Higher lipophilicity; reduced steric hindrance
BAY 87-2243 (Piperazine-oxadiazole derivative) 5-OCF₃ (linked via oxadiazole) Cyclopropyl group HIF1α inhibition (IC₅₀ = 0.7 nM); anticancer applications
1-(5-Hydroxy-2-pyrimidyl)-4-(3,4-methylenedioxybenzyl)piperazine 5-hydroxy-pyrimidyl 3,4-methylenedioxybenzyl CNS-targeting due to benzodioxole moiety

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to -CF₃, which is more lipophilic but prone to oxidative metabolism .
  • Nitro (-NO₂) Substitution: While nitro groups (e.g., in 3,5-dimethyl-1-(4-nitrophenyl)piperazine) improve electrophilicity, they may increase toxicity risks, as noted in safety data sheets .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 1-[5-(CF₃)pyridin-2-yl]piperazine BAY 87-2243
LogP ~2.8 (estimated) ~3.2 ~3.5
Solubility (µg/mL) 15–20 (aqueous buffer) <10 <5 (due to oxadiazole)
Metabolic Stability High (t₁/₂ > 60 min) Moderate (t₁/₂ ~30 min) High (t₁/₂ > 90 min)
Plasma Protein Binding 85% (predicted) 90% 92%

Notes:

  • The target compound’s trifluoromethoxy group balances lipophilicity and solubility better than -CF₃ analogues .
  • BAY 87-2243’s oxadiazole ring contributes to high protein binding but limits aqueous solubility .

Key Challenges :

  • Regioselectivity : Ensuring substitution at the 5-position of pyridine requires careful control of reaction conditions .
  • Steric Effects : 3,5-Dimethyl groups on piperazine may slow reaction rates during coupling steps .

Biological Activity

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine (CAS No. 926194-97-0) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes the available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N3OC_{13}H_{12}F_3N_3O with a molecular weight of 299.25 g/mol. The trifluoromethoxy group is significant in enhancing the compound's biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of trifluoromethylpyridine piperazine derivatives, including this compound. A study conducted on various derivatives demonstrated that certain compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The following tables summarize the findings:

Table 1: Anti-TMV Activity of Piperazine Derivatives

CompoundCurative Activity (%)EC50 (μg/mL)
A164.1500
A361.0500
A1668.6347.8

Table 2: Anti-CMV Activity of Piperazine Derivatives

CompoundProtective Activity (%)EC50 (μg/mL)
A358.0359.64
A1647.8347.8

These results indicate that compounds derived from the trifluoromethylpyridine piperazine structure can enhance systemic acquired resistance (SAR) in plants, suggesting their utility as plant activators for controlling viral infections .

Anticancer Activity

In addition to its antiviral properties, the compound has been investigated for its anticancer effects. Research focusing on various derivatives has shown promising results against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Table 3: Antitumor Activity in TNBC Cell Lines

CompoundGI50 (μM)Effect on Cell Proliferation (%)
Compound E<10Significant inhibition
Doxorubicin<10Significant inhibition

In vitro assays demonstrated that certain derivatives significantly reduced viable cell numbers and inhibited proliferation in TNBC cell lines while showing minimal cytotoxicity in non-tumorigenic cells . The mechanism of action appears to involve alterations in cell cycle profiles, specifically increasing the G0/G1 phase while decreasing the S phase .

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethoxy group has been shown to enhance biological activity significantly. SAR studies indicate that modifications to the piperazine moiety can lead to improved potency against various biological targets, including viral pathogens and cancer cells. For instance, replacing certain substituents with electron-withdrawing groups has been associated with increased activity against Chlamydia and other pathogens .

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